molecular formula C17H26N2O4 B2709180 3,4-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide CAS No. 1421496-98-1

3,4-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide

Cat. No.: B2709180
CAS No.: 1421496-98-1
M. Wt: 322.405
InChI Key: OAOZBPPJTCUCJG-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with methoxy groups and a piperidine ring

Scientific Research Applications

3,4-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biology: The compound is used in biological assays to investigate its effects on cellular processes and pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reaction of 1-(2-methoxyethyl)piperidine with appropriate reagents under controlled conditions.

    Substitution on the Benzamide Core: The benzamide core is prepared by introducing methoxy groups at the 3 and 4 positions of the benzene ring. This can be achieved through electrophilic aromatic substitution reactions using methoxy reagents.

    Coupling Reaction: The final step involves coupling the substituted benzamide core with the piperidine ring. This can be done using coupling reagents such as carbodiimides or other activating agents to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides with different functional groups.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy and piperidine groups play a crucial role in binding to these targets, modulating their activity and leading to the desired pharmacological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethoxybenzamide: Lacks the piperidine ring, making it less complex and potentially less active in certain applications.

    N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide: Lacks the methoxy groups on the benzene ring, which may affect its binding affinity and activity.

Uniqueness

3,4-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is unique due to the presence of both methoxy groups and the piperidine ring, which contribute to its specific chemical properties and potential applications. The combination of these functional groups allows for versatile interactions with molecular targets, making it a valuable compound in research and development.

Properties

IUPAC Name

3,4-dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-21-11-10-19-8-6-14(7-9-19)18-17(20)13-4-5-15(22-2)16(12-13)23-3/h4-5,12,14H,6-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOZBPPJTCUCJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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